4'-Methoxy-2-thiomorpholinomethyl benzophenone

Descripción general

Descripción

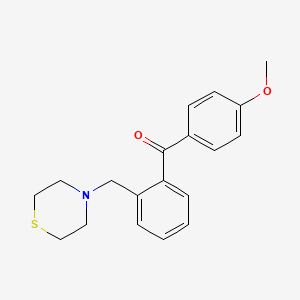

4’-Methoxy-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2S and a molecular weight of 327.44 g/mol It is known for its unique structure, which includes a methoxy group, a thiomorpholine ring, and a benzophenone core

Métodos De Preparación

One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with 2-thiomorpholinomethylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

4’-Methoxy-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4'-Methoxy-2-thiomorpholinomethyl benzophenone serves as an important building block in organic synthesis. It can be utilized in the preparation of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Reagent in Organic Synthesis | Used as a starting material for synthesizing various derivatives. |

| Pharmaceutical Development | Investigated for potential therapeutic agents targeting specific biological pathways. |

Biological Applications

The compound has shown potential in biological studies, particularly in drug discovery and development.

- Mechanism of Action : It may interact with biological macromolecules, influencing cellular processes through enzyme inhibition or receptor modulation.

- Case Study : In studies examining its antibacterial properties, derivatives of this compound demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Material Science

In material science, this compound is explored for its photostabilizing properties.

| Application | Description |

|---|---|

| UV Stabilizer | Used in plastics and coatings to enhance UV resistance, improving durability and longevity. |

| Coating Formulations | Incorporated into formulations to protect substrates from UV degradation. |

Industrial Applications

The compound finds utility in various industrial processes due to its chemical properties.

- Corrosion Inhibition : It has been studied for its ability to inhibit corrosion in metal substrates when used in coatings.

- Plasticization : Acts as a plasticizer in polymer formulations, enhancing flexibility and processability.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent.

-

Photostability Testing :

- In a series of experiments assessing UV stability, the compound was incorporated into polymer matrices. The results showed improved resistance to photodegradation compared to control samples without the compound, confirming its role as an effective UV stabilizer.

Mecanismo De Acción

The mechanism of action of 4’-Methoxy-2-thiomorpholinomethyl benzophenone involves its interaction with various molecular targets. The methoxy and thiomorpholine groups can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The benzophenone core can absorb UV light, making it useful in photochemical reactions and studies . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

4’-Methoxy-2-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

4,4’-Dimethoxybenzophenone: Similar in structure but lacks the thiomorpholine group, making it less versatile in certain reactions.

2-Hydroxy-4-methoxybenzophenone: Known for its use as a UV filter in sunscreens, it has different applications compared to 4’-Methoxy-2-thiomorpholinomethyl benzophenone.

4-Cyano-4’-thiomorpholinomethyl benzophenone:

The uniqueness of 4’-Methoxy-2-thiomorpholinomethyl benzophenone lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Actividad Biológica

4'-Methoxy-2-thiomorpholinomethyl benzophenone is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on the latest research findings.

Chemical Structure and Properties

This compound belongs to the benzophenone family, which is characterized by a phenolic structure with carbonyl functionalities. This compound exhibits unique properties due to the presence of a thiomorpholine group, which enhances its interaction with biological targets.

Biological Activity

Research indicates that this compound possesses significant biological activities, including:

- Antitumor Activity : Studies have shown that benzophenone derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this regard is under investigation, with preliminary data suggesting it may exhibit similar effects as other benzophenone derivatives .

- Antioxidant Properties : This compound has demonstrated antioxidant activity, which can help protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Cholinesterase Inhibition : Some studies have highlighted the potential of benzophenone derivatives as cholinergic enhancers by inhibiting cholinesterases. This activity is particularly relevant in the context of Alzheimer's disease treatment, where enhancing cholinergic transmission is beneficial .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Interaction : The compound may interact with various receptors and enzymes, influencing signaling pathways involved in cell proliferation and survival.

- Molecular Docking Studies : Recent molecular docking simulations suggest that this compound binds effectively to target proteins involved in tumorigenesis and inflammation, indicating a potential for therapeutic applications .

- Cellular Pathways : The activation or inhibition of specific cellular pathways (e.g., MAPK/ERK signaling) may contribute to its antitumor effects, although detailed studies are needed to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzophenone derivatives, including this compound:

- Study on Antitumor Effects : A recent study evaluated the cytotoxic effects of various benzophenone derivatives on cancer cell lines. Preliminary results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value comparable to established chemotherapeutic agents .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenges free radicals, contributing to its antioxidant profile. The ability to reduce oxidative stress markers was measured using DPPH and ABTS assays, showing promising results .

Data Table

Propiedades

IUPAC Name |

(4-methoxyphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWLPRJZIBLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643805 | |

| Record name | (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-52-7 | |

| Record name | Methanone, (4-methoxyphenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.